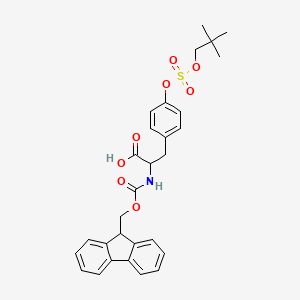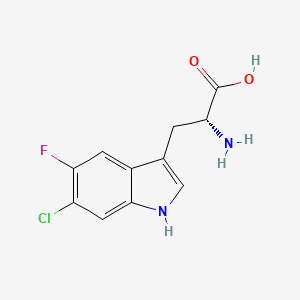
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes a difluoromethoxy group, a mercapto group, and a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one typically involves the introduction of the difluoromethoxy group and the mercapto group onto a phenyl ring, followed by the attachment of the propan-2-one moiety. Common synthetic routes may include:
Nucleophilic Substitution: Introduction of the difluoromethoxy group via nucleophilic substitution reactions.
Thiol-Ene Reaction: Addition of the mercapto group through thiol-ene reactions.
Ketone Formation: Formation of the propan-2-one moiety through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. These methods often utilize catalysts and specific reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The difluoromethoxy group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the mercapto group.
Secondary Alcohols: Formed from the reduction of the ketone group.
Substituted Derivatives: Formed from substitution reactions involving the difluoromethoxy group.
Applications De Recherche Scientifique
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the mercapto group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar propan-2-one moiety but lacking the difluoromethoxy and mercapto groups.
Thiophene Derivatives: Compounds containing a thiophene ring, which may exhibit similar chemical properties due to the presence of sulfur.
Uniqueness
1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one is unique due to the presence of both the difluoromethoxy and mercapto groups, which impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H10F2O2S |
|---|---|
Poids moléculaire |
232.25 g/mol |
Nom IUPAC |
1-[5-(difluoromethoxy)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2O2S/c1-6(13)4-7-5-8(14-10(11)12)2-3-9(7)15/h2-3,5,10,15H,4H2,1H3 |
Clé InChI |
UAEQDXLBTIZOOM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC(=C1)OC(F)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


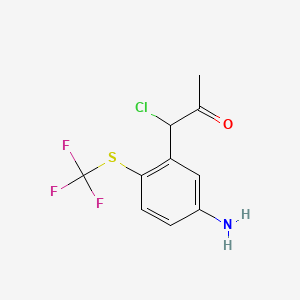
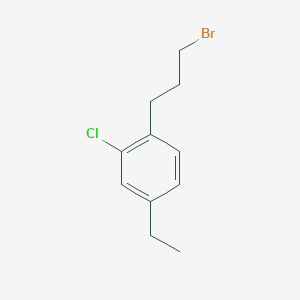

![2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14055030.png)
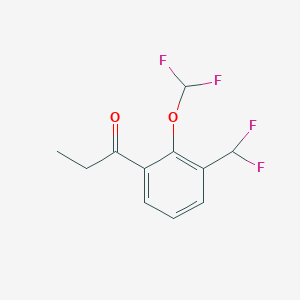
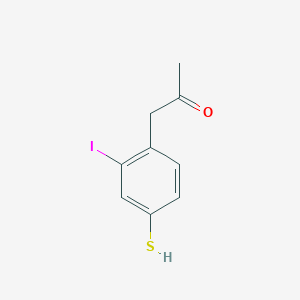
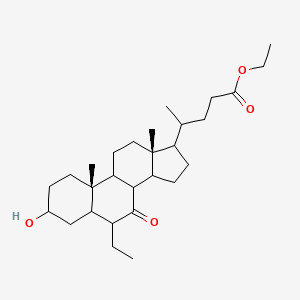
![1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B14055047.png)
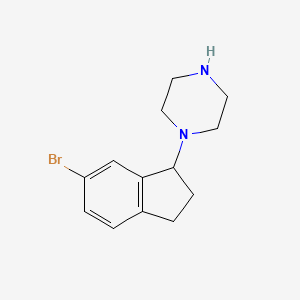
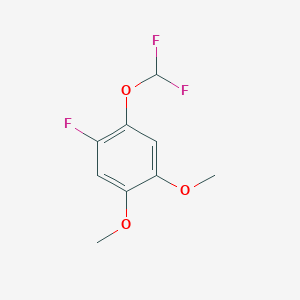
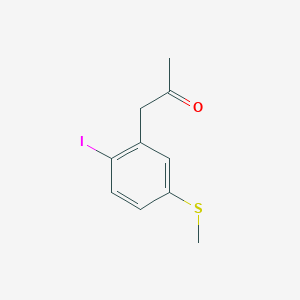
![2-[(2-Azidophenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14055070.png)
